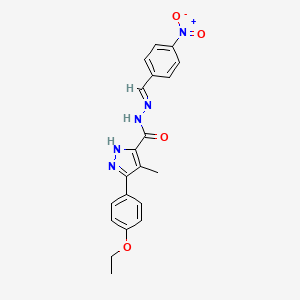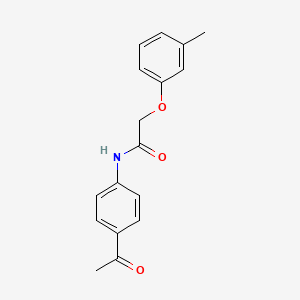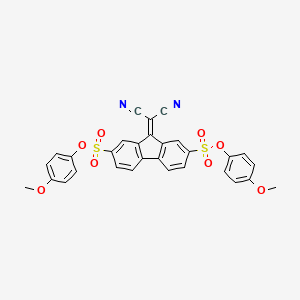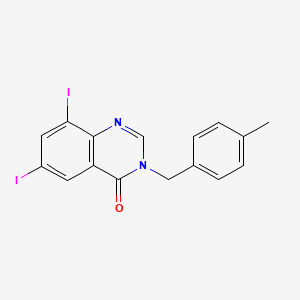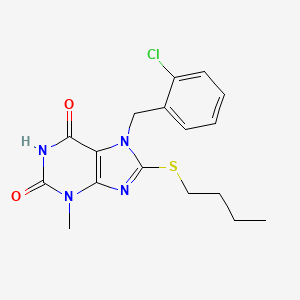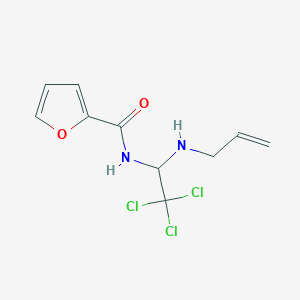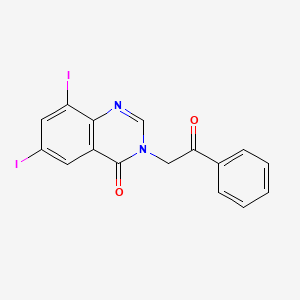
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of iodine atoms in the structure may enhance the compound’s reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 2-oxo-2-phenylethyl bromide.
Cyclization: The cyclization reaction to form the quinazolinone core can be carried out using a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of azido-quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Diiodo-4(3H)-quinazolinone: Lacks the 2-oxo-2-phenylethyl group.
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone: Lacks the iodine atoms.
6-Iodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone: Contains only one iodine atom.
Uniqueness
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is unique due to the presence of both iodine atoms and the 2-oxo-2-phenylethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
284682-59-3 |
|---|---|
Fórmula molecular |
C16H10I2N2O2 |
Peso molecular |
516.07 g/mol |
Nombre IUPAC |
6,8-diiodo-3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H10I2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clave InChI |
OZDNVXYFDGRXTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)

